3,5,7-Trioxononanedioic acid

描述

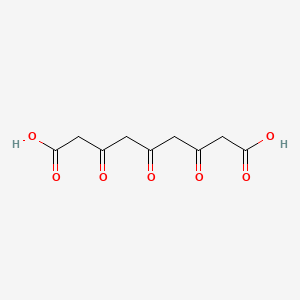

3,5,7-Trioxononanedioic acid is a polyoxygenated dicarboxylic acid characterized by a nine-carbon backbone with three ketone groups (oxo) at positions 3, 5, and 7 and two terminal carboxylic acid groups.

属性

CAS 编号 |

93841-16-8 |

|---|---|

分子式 |

C9H10O7 |

分子量 |

230.17 g/mol |

IUPAC 名称 |

3,5,7-trioxononanedioic acid |

InChI |

InChI=1S/C9H10O7/c10-5(1-6(11)3-8(13)14)2-7(12)4-9(15)16/h1-4H2,(H,13,14)(H,15,16) |

InChI 键 |

DVJQEIZBKGXTIR-UHFFFAOYSA-N |

规范 SMILES |

C(C(=O)CC(=O)CC(=O)O)C(=O)CC(=O)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,5,7-Trioxononanedioic acid typically involves the oxidation of nonanedioic acid derivatives. Common oxidizing agents used in this process include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions: 3,5,7-Trioxononanedioic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of higher oxo derivatives.

Reduction: Reduction reactions typically yield hydroxyl derivatives.

Substitution: The oxo groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like thionyl chloride (SOCl2) for introducing halogen atoms.

Major Products Formed:

Oxidation: Higher oxo derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Halogenated derivatives.

科学研究应用

3,5,7-Trioxononanedioic acid has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its potential role in metabolic pathways.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of polymers and other industrial chemicals

作用机制

The mechanism of action of 3,5,7-Trioxononanedioic acid involves its interaction with specific molecular targets. The oxo groups play a crucial role in its reactivity, enabling it to participate in various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress responses .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with 3,5,7-Trioxononanedioic acid, such as polyoxygenation, aromaticity, or carboxylic acid moieties. Key comparisons are summarized in Table 1.

Table 1: Comparison of this compound with Structural Analogs

Functional Group Analysis

- Trihydroxychromones (e.g., 3,5,7-trihydroxychromone) : A chromone scaffold with hydroxyl groups at positions 3, 5, and 5. These compounds exhibit strong radical-scavenging activity due to electron-donating hydroxyls .

- Methoxyflavones (e.g., 3′,4′,3,5,7-pentamethoxyflavone) : Methoxy groups enhance lipophilicity, improving membrane permeability and bioavailability compared to hydroxylated analogs .

- Caffeic Acid: A phenolic acid with conjugated double bonds and hydroxyl groups, enabling redox cycling and enzyme inhibition (e.g., tyrosine kinase) .

生物活性

3,5,7-Trioxononanedioic acid is a compound of interest due to its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique trioxo structure. The molecular formula is , indicating the presence of three ketone groups. This structural feature is crucial for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cellular metabolism and growth.

- Antioxidant Properties : It exhibits antioxidant activity, which helps in mitigating oxidative stress in cells.

- Interaction with Cellular Receptors : Preliminary studies suggest that it may interact with various cellular receptors, influencing signal transduction pathways.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Case Studies

-

Cytotoxicity Against Cancer Cells :

A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation in cervical cancer (HeLa) and triple-negative breast cancer (HCC70) cell lines. The compound displayed IC50 values in the low micromolar range, suggesting potent anti-cancer activity without substantial toxicity to non-cancerous cells . -

Antioxidant Activity :

In a separate study focusing on oxidative stress models, this compound demonstrated a marked reduction in reactive oxygen species (ROS) levels in cultured cells. This suggests its potential use as a therapeutic agent in conditions characterized by oxidative damage . -

Enzyme Inhibition Studies :

Research has shown that this compound inhibits key metabolic enzymes involved in the Krebs cycle and fatty acid metabolism. This inhibition may lead to altered metabolic states within cells, providing insights into its possible applications in metabolic disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。